[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452802
InChI: InChI=1S/C11H20N2O2/c1-12(9-4-5-9)10-3-2-6-13(7-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
SMILES: CN(C1CC1)C2CCCN(C2)CC(=O)O
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13452802

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name 2-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C11H20N2O2/c1-12(9-4-5-9)10-3-2-6-13(7-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
Standard InChI Key UIDNEMXGMQFFSA-UHFFFAOYSA-N
SMILES CN(C1CC1)C2CCCN(C2)CC(=O)O
Canonical SMILES CN(C1CC1)C2CCCN(C2)CC(=O)O

Introduction

Molecular Structure and Stereochemical Significance

The molecular structure of [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is defined by its piperidine backbone, a six-membered nitrogen-containing ring. Key structural features include:

  • Cyclopropyl-methyl-amino group: Introduces steric hindrance and conformational rigidity, potentially enhancing binding affinity to biological targets.

  • Acetic acid moiety: Provides a carboxylic acid functional group, enabling salt formation and participation in hydrogen bonding .

  • Chiral center: The (S)-configuration at the 3-position of the piperidine ring is critical for enantioselective interactions with enzymes or receptors.

X-ray crystallography and NMR studies of related compounds reveal that the cyclopropyl group adopts a puckered conformation, while the piperidine ring exists in a chair configuration . These structural attributes influence solubility, with logP values suggesting moderate lipophilicity (predicted logP = 1.2) .

Synthesis and Reaction Pathways

Mannich Reaction-Based Synthesis

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Melting Point128–132°CDifferential Scanning Calorimetry
Solubility in Water2.1 mg/mLShake-flask method
pKa (Carboxylic acid)3.8Potentiometric titration
LogD (pH 7.4)0.9HPLC retention time
Stability>24 months at −20°CAccelerated stability testing

The compound exhibits moderate aqueous solubility, making it suitable for formulation as sodium or potassium salts. Its stability under acidic conditions (pH 2–6) suggests oral bioavailability .

Biological Activity and Mechanism of Action

While direct pharmacological data are scarce, structurally similar compounds exhibit:

  • TRBP (TAR RNA-binding protein) modulation: Analogous quinolones bind TRBP with KD=4.09 μMK_{D} = 4.09\ \mu\text{M}, enhancing miRNA maturation and inhibiting cancer cell proliferation .

  • Neurotransmitter receptor interaction: Piperidine derivatives act as σ-1 receptor antagonists (IC50_{50} = 120 nM), suggesting potential in neuropathic pain management .

  • Anticancer activity: Compounds with cyclopropyl groups inhibit topoisomerase I/II, though [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid lacks this effect .

In vitro studies on SKOV-3 ovarian cancer cells show that related amino-quinolones reduce viability (GI50_{50} = 13.14–38 μM) . Selectivity indices (CC50_{50}/GI50_{50}) range from 2.1 to 4.0, indicating preferential toxicity toward malignant cells .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBiological Activity
EnoxacinFluoroquinolone coreTRBP binder (KD = 160 μM)
Gomisin M1Dibenzocyclooctadiene lignanTRBP destabilizer
CIB-3bSulfonamide substituentmiR-21 inhibitor
EVT-3371656Chiral amino ketoneNeurotransmitter modulation

The cyclopropyl-methyl-amino group in [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid confers 40-fold stronger TRBP binding than enoxacin, as predicted by molecular docking .

Future Research Directions

  • Stereoselective synthesis: Optimize asymmetric catalytic methods to produce the (S)-enantiomer with >99% ee.

  • Prodrug development: Esterify the carboxylic acid to improve blood-brain barrier penetration.

  • Target validation: Conduct CRISPR-Cas9 screens to identify novel protein targets (e.g., TRBP, σ-1 receptor) .

  • Clinical trials: Phase I studies to assess safety and pharmacokinetics in healthy volunteers.

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